6-Bromobenzo[b]thiophene-2-carbonitrile

Catalog No.
S809049
CAS No.
1190198-24-3
M.F
C9H4BrNS
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromobenzo[b]thiophene-2-carbonitrile

CAS Number

1190198-24-3

Product Name

6-Bromobenzo[b]thiophene-2-carbonitrile

IUPAC Name

6-bromo-1-benzothiophene-2-carbonitrile

Molecular Formula

C9H4BrNS

Molecular Weight

238.11 g/mol

InChI

InChI=1S/C9H4BrNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H

InChI Key

FTEMXAFPAPECGA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=C2)C#N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C#N
  • Building Block for Organic Synthesis

    The molecule possesses a combined benzothiophene and nitrile functional group, which are commonly used building blocks in organic synthesis. Researchers might explore using 6-Bromobenzo[b]thiophene-2-carbonitrile as a starting material for synthesizing novel organic compounds with desired properties.

  • Material Science Applications

    The presence of the bromine atom introduces a site for potential chemical modifications. This could be of interest for researchers in material science investigating the development of new materials with specific optoelectronic or conductive properties.

  • Biomedical Research

6-Bromobenzo[b]thiophene-2-carbonitrile is a chemical compound belonging to the family of benzothiophene derivatives. Its molecular formula is C9H4BrNS\text{C}_9\text{H}_4\text{BrNS}, with a molecular weight of approximately 238.11 g/mol. The compound is characterized by the presence of a bromine atom and a nitrile group attached to the benzothiophene ring, which contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, leading to different derivatives that may exhibit varied reactivity.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are essential for constructing more complex molecular architectures.

This compound has shown notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it inhibits CYP1A2, CYP2C19, and CYP2C9 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to altered gene expression profiles related to detoxification processes and cellular metabolism. Additionally, 6-Bromobenzo[b]thiophene-2-carbonitrile influences various cellular signaling pathways, indicating its potential role in pharmacological applications .

The synthesis of 6-Bromobenzo[b]thiophene-2-carbonitrile typically involves two main steps:

  • Bromination of Benzo[b]thiophene: This step can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This reaction yields 6-bromobenzo[b]thiophene.
  • Introduction of the Nitrile Group: The resulting compound is then reacted with a cyanating agent like copper(I) cyanide to introduce the nitrile group at the second position of the benzothiophene ring.

In industrial settings, these methods are scaled up using continuous flow reactors and optimized conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are commonly employed .

6-Bromobenzo[b]thiophene-2-carbonitrile serves as a valuable intermediate in organic synthesis. Its unique structure allows for versatile modifications that can lead to new materials with specific properties. Potential applications include:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Material Science: In the creation of functional materials with electronic and optical properties.
  • Coordination Chemistry: It can act as a ligand in forming coordination complexes with various metal ions .

The interactions of 6-Bromobenzo[b]thiophene-2-carbonitrile with biological systems have been explored primarily through its inhibitory effects on cytochrome P450 enzymes. These interactions can significantly impact drug metabolism and efficacy, making it a subject of interest in pharmacokinetics studies. Further research is needed to elucidate its complete interaction profile with other biomolecules and its potential therapeutic implications .

Several compounds share structural similarities with 6-Bromobenzo[b]thiophene-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-BromobenzothiopheneLacks nitrile groupLess versatile in synthetic applications
6-Bromobenzo[b]thiophene-2-carboxylic acidContains carboxylic acid instead of nitrileAffects reactivity and applications
Benzo[b]thiophene-2-carbonitrileSimilar structure but without bromineLimited reactivity compared to 6-bromobenzo[b]thiophene-2-carbonitrile
3-Bromo-2-methylbenzo[b]thiopheneMethyl group at position 2Different reactivity profile due to methyl substitution
3-Bromothiophene-2-carbonitrileBromine at position 3 insteadVariation in biological activity

Uniqueness

6-Bromobenzo[b]thiophene-2-carbonitrile stands out due to its combination of both bromine and nitrile groups, providing a unique balance of reactivity and stability that enhances its utility in synthetic chemistry compared to similar compounds. This versatility makes it an attractive candidate for further research and development in various fields .

6-Bromobenzo[b]thiophene-2-carbonitrile exhibits a planar molecular architecture characteristic of benzothiophene derivatives, with the molecular formula C₉H₄BrNS and a molecular weight of 238.10 grams per mole [1] [2] [3]. The compound features a fused ring system consisting of a benzene ring condensed with a thiophene ring, where the bromine substituent is positioned at the 6-position of the benzene ring and the nitrile group is attached at the 2-position of the thiophene ring [3].

The molecular geometry analysis reveals that the benzothiophene core maintains aromaticity through delocalized π-electron systems across both rings [4] [5]. The planar structure contributes to the compound's stability and electronic properties, with the thiophene sulfur atom participating in the aromatic system [4]. The bromine substituent introduces steric and electronic effects that influence the overall molecular conformation [5].

Crystallographic studies of related benzothiophene derivatives demonstrate that these compounds typically adopt planar conformations in the solid state [5]. The benzothiophene moiety shows characteristic bond lengths and angles consistent with aromatic systems, with the six-membered ring adopting near-perfect planarity [5]. The dihedral angles between substituent groups and the benzothiophene core are typically minimal, maintaining the planar molecular architecture [5].

Molecular PropertyValue
Molecular FormulaC₉H₄BrNS [3]
Molecular Weight238.10 g/mol [1] [2]
Chemical Abstracts Service Number1190198-24-3 [3]
International Union of Pure and Applied Chemistry Name6-bromo-1-benzothiophene-2-carbonitrile [3]
Simplified Molecular Input Line Entry SystemN#CC=1SC=2C=C(Br)C=CC2C1 [3]

Thermodynamic Properties and Stability Profiling

The thermodynamic characterization of 6-Bromobenzo[b]thiophene-2-carbonitrile reveals distinctive stability profiles influenced by the bromine substituent and nitrile functionality . The compound demonstrates thermal stability under standard laboratory conditions, with storage requirements typically maintained at temperatures below -20°C to prevent degradation [7] .

Related benzothiophene derivatives exhibit characteristic thermal behavior, with benzothiophene itself showing a heat capacity transition between 250 and 261.6 K, indicating potential order-disorder phenomena in the solid state [8]. The entropy of benzothiophene compounds at 298.16 K has been determined to be approximately 42.33 cal deg⁻¹ mol⁻¹ for the solid state [8].

The presence of both bromine and nitrile substituents affects the molecular stability through electronic effects . The electron-withdrawing nature of both functional groups influences the overall molecular stability and reactivity patterns . Thermal gravimetric analysis indicates that the compound maintains structural integrity under controlled heating conditions, with decomposition typically occurring at elevated temperatures [9].

Thermodynamic ParameterValueReference Compound
Storage Temperature< -20°C [7]6-Bromobenzo[b]thiophene-2-carbonitrile
Heat Capacity Transition250-261.6 K [8]Benzothiophene
Entropy (298.16 K)42.33 cal deg⁻¹ mol⁻¹ [8]Benzothiophene
Heat of Fusion2826.8 cal mol⁻¹ [8]Benzothiophene

Solubility Behavior in Organic Media

6-Bromobenzo[b]thiophene-2-carbonitrile exhibits moderate solubility characteristics in organic solvents, consistent with its aromatic heterocyclic structure [4]. The compound demonstrates limited solubility in water, typical for brominated aromatic compounds, but shows enhanced solubility in polar aprotic solvents [9].

The solubility profile indicates high compatibility with dimethylformamide, with reported solubility reaching 45 milligrams per milliliter [9]. This enhanced solubility in polar aprotic media is attributed to the dipole moment of the molecule, estimated at 5.2 Debye units [9]. The presence of the nitrile group contributes to the compound's polarity and influences its interaction with polar solvents [9].

Comparative analysis with related benzothiophene derivatives shows that 6-bromobenzo[b]thiophene exhibits moderate solubility in organic solvents, which is characteristic of compounds containing aromatic systems [4]. The bromine substituent enhances the compound's reactivity and influences its solubility parameters through electronic effects [4].

Solvent SystemSolubility
Water< 0.1 mg/mL [9]
Dimethylformamide45 mg/mL [9]
AcetonitrileModerate [9]
Organic Solvents (General)Moderate [4]

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of 6-Bromobenzo[b]thiophene-2-carbonitrile provides distinctive spectral signatures characteristic of the benzothiophene framework with bromine and nitrile substitution [10] [11]. Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic proton signals in the 7.0-8.5 parts per million region [10] [12].

Related benzothiophene carbonitrile derivatives demonstrate typical aromatic proton patterns, with signals appearing as doublets and multiplets depending on the substitution pattern [10] [12]. The carbon-13 nuclear magnetic resonance spectrum shows characteristic signals for the nitrile carbon typically appearing around 115-120 parts per million [10].

Comparative analysis with similar brominated benzothiophene derivatives indicates that the bromine substitution causes characteristic downfield shifts in neighboring carbon signals [11] [13]. The thiophene ring carbons exhibit chemical shifts consistent with aromatic sulfur-containing heterocycles [10] [14].

Nuclear Magnetic Resonance SignalChemical Shift Range
Aromatic Protons7.0-8.5 ppm [10] [12]
Nitrile Carbon115-120 ppm [10]
Aromatic Carbons120-140 ppm [10] [11]
Thiophene Carbons125-135 ppm [10] [14]

Infrared Vibrational Mode Assignments

The infrared spectroscopic characterization of 6-Bromobenzo[b]thiophene-2-carbonitrile reveals distinctive vibrational frequencies corresponding to the functional groups present in the molecule [15]. The nitrile stretch typically appears as a sharp, intense band around 2200 wavenumbers, characteristic of aromatic nitriles [16].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes are observed between 1400-1600 wavenumbers . The benzothiophene ring system exhibits characteristic out-of-plane bending modes in the fingerprint region below 1000 wavenumbers [17].

The bromine substitution influences the vibrational spectrum through mass effects and electronic perturbations . Carbon-bromine stretching vibrations typically appear in the 500-700 wavenumber region, though these may be overlapped with other skeletal vibrations [18].

Vibrational ModeFrequency Range (cm⁻¹)
Nitrile Stretch~2200 [16]
Aromatic Carbon-Hydrogen Stretch3000-3100
Aromatic Carbon-Carbon Stretch1400-1600
Carbon-Bromine Stretch500-700 [18]

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-Bromobenzo[b]thiophene-2-carbonitrile reveals characteristic fragmentation patterns influenced by the bromine isotope pattern and the stability of the benzothiophene framework [19] [18]. The molecular ion peak appears at mass-to-charge ratio 238/240, reflecting the natural bromine isotope distribution [19] [18].

Common fragmentation pathways include the loss of the bromine atom, resulting in fragment ions at mass-to-charge ratio 159, corresponding to the benzothiophene-2-carbonitrile cation [18]. The nitrile group typically remains attached to the benzothiophene core during fragmentation, indicating the stability of this structural unit [19].

Additional fragmentation patterns involve the cleavage of carbon-carbon bonds adjacent to the thiophene sulfur, leading to characteristic sulfur-containing fragment ions [19]. The benzothiophene ring system demonstrates relatively high stability under electron impact conditions, with the aromatic framework often remaining intact [19].

Fragment IonMass-to-Charge RatioAssignment
Molecular Ion238/240 [18][M]⁺- (Bromine isotope pattern)
Base Fragment159 [18][M-Br]⁺
Benzothiophene Core134 [19][C₈H₆S]⁺-
Nitrile Fragment26 [18][CN]⁺-

XLogP3

3.7

Dates

Last modified: 08-16-2023

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